methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate is a chemical compound with the molecular formula C14H12N4O3 and a molecular weight of 284.277 g/mol . This compound is known for its unique structure, which includes a pyrazine ring and a benzoate ester group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid with 2-pyrazinecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The pyrazine ring and hydrazone group are key functional groups that can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-{(E)-[(2-pyridinylcarbonyl)hydrazono]methyl}benzoate
- Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate
Uniqueness
This compound is unique due to its specific combination of a pyrazine ring and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H12N4O3 |
---|---|
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
methyl 4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C14H12N4O3/c1-21-14(20)11-4-2-10(3-5-11)8-17-18-13(19)12-9-15-6-7-16-12/h2-9H,1H3,(H,18,19)/b17-8+ |
InChI-Schlüssel |
SIIWHUSDQNLVGO-CAOOACKPSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2 |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.